molecular formula C22H24O6 B1241406 Laccaridione A CAS No. 320369-80-0

Laccaridione A

Cat. No. B1241406
M. Wt: 384.4 g/mol
InChI Key: FBVTWLBYMYCVOT-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laccaridione A is an organic heterotricyclic compound that is 1H-benzo[g]isochromene-8,9-dione substituted by a hydroxy group at position 10, methoxy groups at positions 1 and 7 and a 4-methylhex-2-en-2-yl group at position 3. Isolated from the stem of the fruiting bodies of the basidiomycete strain Laccaria amethystea, it exhibits inhibitory activity against proteases. It has a role as a metabolite and a protease inhibitor. It is a member of isochromenes, an organic heterotricyclic compound, a member of phenols, a member of orthoquinones, a cyclic acetal and an enol ether.

Scientific Research Applications

  • Cancer Research Applications :

    • Laccaridione C, a related compound to Laccaridione A, has shown effective activity against cancer cell lines. It was particularly effective against melanoma and breast cancer cell lines (Almeida et al., 2019).
  • Fungal Biology and Virulence Inhibition :

    • Laccaridiones A and B, isolated from Basidiomycete cultures, significantly inhibited Candida albicans adhesion to both epithelial and endothelial cells. They also reduced the release of secreted aspartic proteases (Saps), important in fungal adherence (Falkensammer et al., 2008).
  • Biotechnological Applications :

    • Laccases, enzymes to which Laccaridione A is related, have broad applications in biotechnological processes. These include detoxification of industrial effluents, use in medical diagnostics, and as a bioremediation agent for cleaning up environmental pollutants (Couto & Herrera, 2006).
    • Polymer vesicles (polymersomes) incorporating laccase enzymes have been studied for their potential in applications like soil remediation, textile bleaching, and cosmetics (Spulber et al., 2014).

properties

CAS RN

320369-80-0

Product Name

Laccaridione A

Molecular Formula

C22H24O6

Molecular Weight

384.4 g/mol

IUPAC Name

10-hydroxy-1,7-dimethoxy-3-[(E)-4-methylhex-2-en-2-yl]-1H-benzo[g]isochromene-8,9-dione

InChI

InChI=1S/C22H24O6/c1-6-11(2)7-12(3)15-9-14-8-13-10-16(26-4)19(23)21(25)17(13)20(24)18(14)22(27-5)28-15/h7-11,22,24H,6H2,1-5H3/b12-7+

InChI Key

FBVTWLBYMYCVOT-KPKJPENVSA-N

Isomeric SMILES

CCC(C)/C=C(\C)/C1=CC2=C(C(O1)OC)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O

SMILES

CCC(C)C=C(C)C1=CC2=C(C(O1)OC)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O

Canonical SMILES

CCC(C)C=C(C)C1=CC2=C(C(O1)OC)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O

synonyms

laccaridione A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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